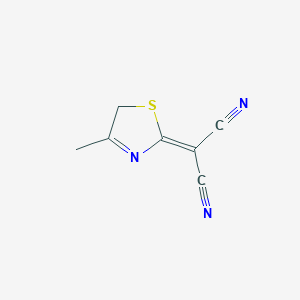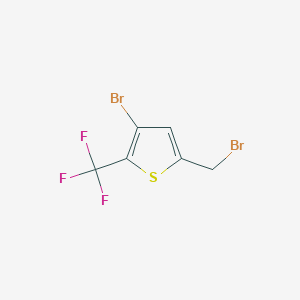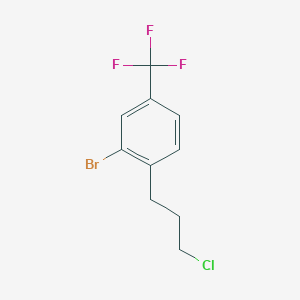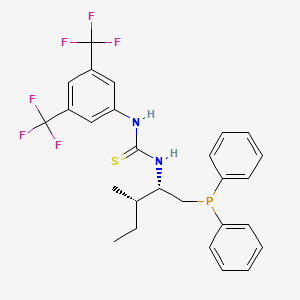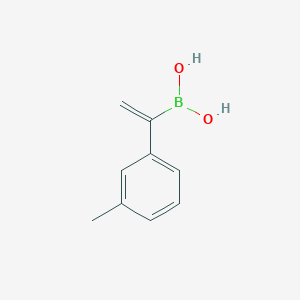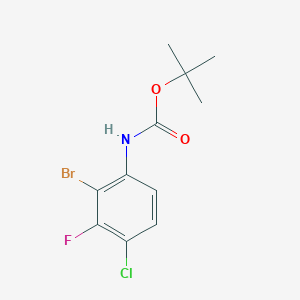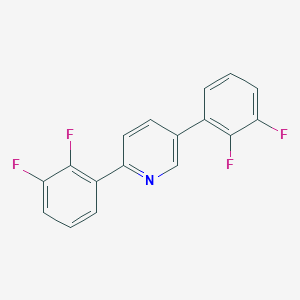
2,5-Bis(2,3-difluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,3-difluorophenyl)pyridine is an organic compound with the molecular formula C17H9F4N This compound is characterized by the presence of two 2,3-difluorophenyl groups attached to a pyridine ring at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine typically involves the coupling of 2,3-difluorobenzene derivatives with pyridine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, 2,3-difluorophenylboronic acid is reacted with 2,5-dibromopyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2,3-difluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,5-Bis(2,3-difluorophenyl)pyridine has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic reactions.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,3-difluorophenyl)pyridine depends on its application. In OLEDs, the compound functions by facilitating the transfer of electrons and holes, leading to efficient light emission. In medicinal chemistry, its mechanism involves binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(3,5-difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)pyridine
- 2,5-Bis(4-fluorophenyl)pyridine
Uniqueness
2,5-Bis(2,3-difluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which significantly influences its electronic properties and reactivity. This distinct arrangement makes it particularly suitable for applications in OLEDs and as a pharmacophore in drug design, where precise electronic characteristics are crucial.
Propiedades
Fórmula molecular |
C17H9F4N |
|---|---|
Peso molecular |
303.25 g/mol |
Nombre IUPAC |
2,5-bis(2,3-difluorophenyl)pyridine |
InChI |
InChI=1S/C17H9F4N/c18-13-5-1-3-11(16(13)20)10-7-8-15(22-9-10)12-4-2-6-14(19)17(12)21/h1-9H |
Clave InChI |
JJRZMDLPSWTWNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


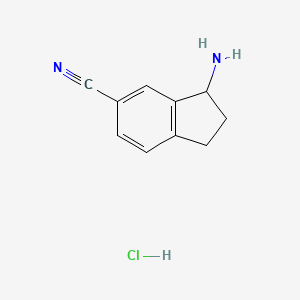
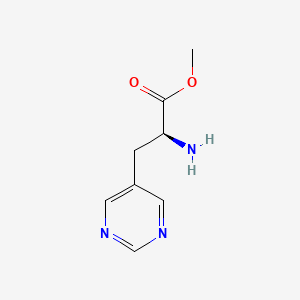
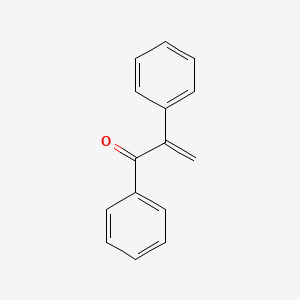
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

